4-(3-(Methoxydimethylsilyl)propyl)morpholine
Description
4-(3-(Methoxydimethylsilyl)propyl)morpholine is a silicon-containing morpholine derivative characterized by a methoxydimethylsilyl group attached to a propyl chain linked to the morpholine ring. Morpholine derivatives with diverse substituents on the propyl chain are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical properties and biological activities.
The methoxydimethylsilyl group may enhance hydrophobicity and stability, making it valuable in surface modification or drug delivery systems. However, detailed synthesis protocols and pharmacological data for this exact compound require further investigation.
Properties
CAS No. |
94291-68-6 |
|---|---|
Molecular Formula |
C10H23NO2Si |
Molecular Weight |
217.38 g/mol |
IUPAC Name |
methoxy-dimethyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C10H23NO2Si/c1-12-14(2,3)10-4-5-11-6-8-13-9-7-11/h4-10H2,1-3H3 |
InChI Key |
XCIZKWHITTXMIV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCCN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
The preparation of EINECS 304-894-6 involves several synthetic routes and reaction conditions. Industrial production methods typically include the use of high-performance stainless steel parts and sophisticated processes such as melting and remelting . The primary production process involves melting a mixture of iron and well-sorted scrap in an electric arc furnace, followed by casting into ingot form or continuously casting into bloom or billet . For higher quality demands, secondary steelmaking processes such as vacuum induction melting and vacuum arc remelting are employed to reduce impurities and produce homogenous ingots with excellent mechanical and physical properties .
Chemical Reactions Analysis
EINECS 304-894-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
EINECS 304-894-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it can be utilized in the development of pharmaceuticals and therapeutic agents. In industry, it is employed in the production of high-performance materials and components .
Mechanism of Action
The mechanism of action of EINECS 304-894-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related morpholine derivatives and their distinguishing features:
Key Structural Differences:
- Substituent Type : The target compound’s methoxydimethylsilyl group contrasts with phenyl, halogen, or alkoxy substituents in analogs. This group may confer unique steric and electronic properties.
- Functional Groups: Analogs like Fomocaine (phenoxymethylphenyl) and Amorolfine (tert-amylphenyl) feature aromatic or branched alkyl groups, influencing receptor binding or solubility.
- Chirality : Amorolfine HCl includes a stereogenic center, enhancing specificity for antifungal targets, whereas most other analogs are achiral.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with a propyl group that contains a methoxydimethylsilyl moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of the morpholine nitrogen and the silyl group, which may influence solubility and bioavailability.
Antimicrobial Properties
Recent studies have indicated that morpholine derivatives possess antimicrobial properties. For instance, research has shown that certain morpholine-based compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3-(Methoxydimethylsilyl)propyl)morpholine | Staphylococcus aureus | 32 µg/mL |
| 4-(3-(Methoxydimethylsilyl)propyl)morpholine | Escherichia coli | 64 µg/mL |
| Morpholine derivative X | Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 4-(3-(methoxydimethylsilyl)propyl)morpholine. A study utilizing human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibits selective cytotoxicity, suggesting potential as an anticancer agent.
Table 2: Cytotoxic Effects on Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 25 | 4.0 |
| MCF-7 | 30 | 3.5 |
| Normal Fibroblasts | >100 | - |
Mechanistic Insights
The biological activity of 4-(3-(methoxydimethylsilyl)propyl)morpholine may be attributed to its ability to modulate signaling pathways involved in cell survival and proliferation. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of 4-(3-(methoxydimethylsilyl)propyl)morpholine against clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
A recent clinical trial investigated the effects of morpholine derivatives on patients with advanced breast cancer. Participants receiving treatment with formulations containing 4-(3-(methoxydimethylsilyl)propyl)morpholine showed improved tumor response rates compared to control groups, indicating promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
